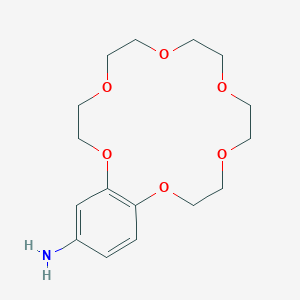

4'-Aminobenzo-18-corona-6

Descripción general

Descripción

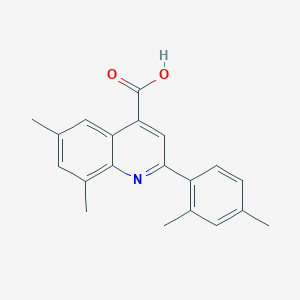

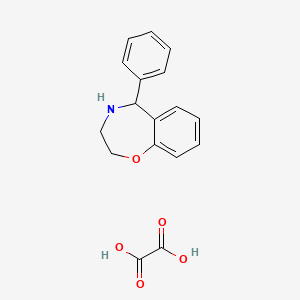

4’-Aminobenzo-18-crown-6 is a cyclic compound known for its ability to coordinate with metal ions. It is widely used as an ionophore due to its planar oxygen atoms, which provide a strong negative potential barrier . This compound has a molecular formula of C16H25NO6 and a molecular weight of 327.37 g/mol .

Aplicaciones Científicas De Investigación

4’-Aminobenzo-18-crown-6 has a wide range of scientific research applications:

Chemistry: It is used as an ionophore and in the surface modification of nanoparticles for the detection of metal ions.

Medicine: Its ability to form complexes with metal ions makes it useful in various medical applications, including drug delivery systems.

Mecanismo De Acción

Target of Action

The primary target of 4’-Aminobenzo-18-crown-6 is metal ions, specifically lead ions (Pb2+) . The compound is known to coordinate with metal ions more readily than other ligands . This is due to its planar oxygen atoms, which provide a strong negative potential barrier .

Mode of Action

4’-Aminobenzo-18-crown-6 interacts with its targets, the metal ions, by forming positively charged complexes . This specific association with 4’-Aminobenzo-18-crown-6 screens the negative charge existing on the channel walls, resulting in a decreased ionic current .

Biochemical Pathways

The biochemical pathways affected by 4’-Aminobenzo-18-crown-6 involve the adsorption and determination of lead metal ions (Pb2+) . The compound’s interaction with these ions affects the rate of contact between the adsorbent and adsorbate .

Result of Action

The molecular and cellular effects of 4’-Aminobenzo-18-crown-6’s action primarily involve the formation of complexes with metal ions. This results in a decrease in ionic current , which can be used for the selective determination of trace Pb2+ from complicated samples .

Action Environment

The action, efficacy, and stability of 4’-Aminobenzo-18-crown-6 can be influenced by environmental factors. For instance, the efficiency of cation adsorption by 4’-Aminobenzo-18-crown-6 is determined by the fit between the cation size and the cavity diameter of the crown ether . This suggests that the size and nature of the metal ions in the environment can impact the compound’s action.

Análisis Bioquímico

Biochemical Properties

4’-Aminobenzo-18-crown-6 has been shown to bind to potassium ions and other metal cations . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized and shown to bind single-stranded DNA, which could be useful for the detection of DNA mutations .

Cellular Effects

The cellular effects of 4’-Aminobenzo-18-crown-6 are largely due to its ability to bind metal ions. For example, it has been used in the diagnosis of organisms that produce acidic urine . The binding of 4’-Aminobenzo-18-crown-6 to metal ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4’-Aminobenzo-18-crown-6 exerts its effects through binding interactions with biomolecules. Its cavity matches with the size of Pb2+, making it an excellent adsorbent for lead metal ions . This specific association forms positively charged complexes, which can result in decreased ionic current .

Temporal Effects in Laboratory Settings

In laboratory settings, 4’-Aminobenzo-18-crown-6 has been shown to have excellent adsorbability and selectivity for Pb2+ . This property, combined with its stability and resistance to degradation, makes it a valuable tool for the determination of lead metal ions in various samples over time .

Transport and Distribution

4’-Aminobenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles, allowing it to be used as a solid-phase extraction adsorbent . This suggests that it may be transported and distributed within cells and tissues via interaction with these nanoparticles.

Métodos De Preparación

4’-Aminobenzo-18-crown-6 can be synthesized through a catalytic hydrogenation reaction. One common method involves dissolving 4’-nitrodibenzo-18-crown-6 in methyl alcohol and stirring it for 30 minutes . Another approach involves the self-assembly of 4’-aminobenzo-18-crown-6 with Fe3O4–CHO via dehydration condensation . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Análisis De Reacciones Químicas

4’-Aminobenzo-18-crown-6 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Substitution: The amino group in 4’-Aminobenzo-18-crown-6 can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include hydrogen gas for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

4’-Aminobenzo-18-crown-6 is unique due to its amino functional group, which enhances its ability to form complexes with metal ions. Similar compounds include:

4’-Aminobenzo-15-crown-5: A smaller crown ether with similar ionophoric properties.

4’-Aminodibenzo-18-crown-6: A compound with two benzene rings, providing different complexation properties.

2-Aminomethyl-15-crown-5: Another crown ether with an amino group, but with a different ring size and structure.

These compounds share similar ionophoric properties but differ in their ring size and functional groups, affecting their selectivity and binding strength.

Propiedades

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXYILUXRGTFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942732 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205504-06-9, 68941-06-0 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminobenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)

![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)

![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)

![Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)

![(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one](/img/structure/B2564387.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)